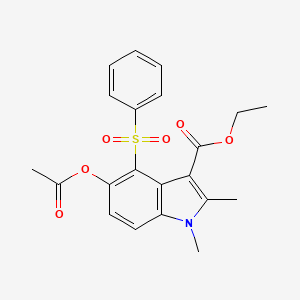
Ethyl 5-(acetyloxy)-1,2-dimethyl-4-(phenylsulfonyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl ester, an acetoxy group, a benzenesulfonyl group, and a dimethylindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of various functional groups. Common synthetic routes include:
Friedel-Crafts Acylation: This step introduces the benzenesulfonyl group to the indole core.
Esterification: The ethyl ester group is introduced through esterification reactions.
Acetylation: The acetoxy group is added via acetylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl and acetoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-(HYDROXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
- ETHYL 5-(ACETYLOXY)-4-(METHYLSULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
- ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1-METHYL-1H-INDOLE-3-CARBOXYLATE
Uniqueness
ETHYL 5-(ACETYLOXY)-4-(BENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is unique due to the presence of both the acetoxy and benzenesulfonyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C21H21NO6S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-4-(benzenesulfonyl)-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C21H21NO6S/c1-5-27-21(24)18-13(2)22(4)16-11-12-17(28-14(3)23)20(19(16)18)29(25,26)15-9-7-6-8-10-15/h6-12H,5H2,1-4H3 |
InChI Key |
GXYZPVNAIUJVGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC(=O)C)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















